molecular formula C9H12ClNO3S B13982964 Methyl 4-(methylsulfonyl)benzimidate hydrochloride

Methyl 4-(methylsulfonyl)benzimidate hydrochloride

Cat. No.: B13982964
M. Wt: 249.72 g/mol
InChI Key: FMNBCWHKGVFHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methylsulfonyl)benzimidate hydrochloride can be synthesized through the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically involves the use of methanol as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonyl)benzimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-(methylsulfonyl)benzimidate hydrochloride involves its ability to act as an imidating reagent. It modifies lysine residues in peptides and proteins, forming stable acetimidate analogs. This modification can affect the activity and function of the target molecules, making it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methylsulfonyl)benzimidate hydrochloride is unique due to its specific reactivity and ability to modify lysine residues in peptides and proteins. This makes it particularly useful in biochemical studies and drug development .

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

methyl 4-methylsulfonylbenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H11NO3S.ClH/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12;/h3-6,10H,1-2H3;1H

InChI Key

FMNBCWHKGVFHOY-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)S(=O)(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.